molecular formula C14H15O3PS B13688158 O,O-Dibenzyl S-hydrogen phosphorothioate

O,O-Dibenzyl S-hydrogen phosphorothioate

Cat. No.: B13688158
M. Wt: 294.31 g/mol
InChI Key: UJNIHVUATSNKCB-UHFFFAOYSA-N
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Description

O,O-Dibenzyl S-hydrogen phosphorothioate is an organophosphorus compound characterized by two benzyl groups (O,O-dibenzyl) attached to a phosphorus atom and a sulfur atom in the thioate configuration. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphorothioate esters and nucleotide derivatives. Its synthesis often involves reactions with thiophosphate salts or dithiophosphate reagents under controlled conditions .

Properties

Molecular Formula

C14H15O3PS

Molecular Weight

294.31 g/mol

IUPAC Name

hydroxy-bis(phenylmethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H15O3PS/c15-18(19,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,19)

InChI Key

UJNIHVUATSNKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=S)(O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibenzyl S-hydrogen phosphorothioate typically involves the reaction of O,O-dibenzyl phosphorochloridate with thiols in the presence of a base. This reaction proceeds through the formation of a thiophosphate intermediate, which is then converted to the desired product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Comparison with Similar Compounds

a. O,O-Diethyl S-Hydrogen Phosphorothioate

  • Synthesis and Stability : Unlike the dibenzyl derivative, O,O-diethyl S-hydrogen phosphorothioate is synthesized via HFIP-mediated reactions with ynamides, achieving high yields (85–90%) due to the stability of ethyl groups under reaction conditions . Ethyl substituents are less sterically hindered and more hydrolytically stable than benzyl groups, making this compound preferable in industrial applications.
  • Hydrolysis Behavior : In aqueous media, O,O-diethyl derivatives hydrolyze to form O,O-diethyl S-hydrogen phosphorodithioate, a process influenced by the strength of metal-sulfur bonds in coordination complexes .

b. O,O-Dimethyl S-Hydrogen Phosphorothioate

  • Reactivity: This compound exhibits similar synthetic utility but with faster reaction kinetics in nucleophilic substitutions due to the smaller methyl groups. For example, it is a common degradation product of organophosphate pesticides like azamethiphos .
  • Toxicity: Methyl derivatives, such as O,O,S-trimethyl phosphorothioate, are highly toxic to mammals, causing delayed neurotoxicity via non-cholinergic pathways .

c. O,O-Diethyl Phosphorochloridothioate

  • Applications : Used as a precursor in pesticide synthesis (e.g., chlorpyrifos), this compound demonstrates higher thermal stability and lower susceptibility to hydrolysis compared to dibenzyl analogs due to the absence of labile benzyl esters .
Stability and Reactivity
Compound Stability in Water Hydrolysis Product(s) Synthetic Yield (%)
O,O-Dibenzyl S-Hydrogen Phosphorothioate Low Benzyl alcohol, phosphorothioic acid ~20%
O,O-Diethyl S-Hydrogen Phosphorothioate Moderate O,O-Diethyl phosphorodithioate 85–90%
O,O-Dimethyl S-Hydrogen Phosphorothioate High Dimethyl phosphate, sulfur derivatives 71–97%

Key Observations :

  • Benzyl Groups : The dibenzyl derivative’s instability arises from the hydrolytic lability of benzyl esters, which cleave readily at room temperature .
  • Ethyl/Methyl Groups : Smaller alkyl groups enhance stability and synthetic efficiency. For instance, O,O-diethyl phosphorothioates are pivotal in agrochemical synthesis due to their robustness .

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